3-(Bromomethyl)cyclohexanol
Description
Properties
IUPAC Name |
3-(bromomethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWZVYFLGBDUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782346-80-8 | |
| Record name | 3-(bromomethyl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Phosphorus Tribromide (PBr₃) as a Brominating Agent
Phosphorus tribromide is widely used for converting alcohols to alkyl bromides. When applied to 3-(hydroxymethyl)cyclohexanol, the reaction proceeds via nucleophilic substitution:
$$
\text{3-(Hydroxymethyl)cyclohexanol} + \text{PBr}3 \rightarrow \text{this compound} + \text{H}3\text{PO}_3
$$
A typical procedure involves dissolving 3-(hydroxymethyl)cyclohexanol in anhydrous diethyl ether, adding PBr₃ dropwise at 0°C, and stirring for 6–12 hours. Workup includes quenching with ice water and extracting with dichloromethane. Yields range from 70–85%, depending on purity of the starting material.
Catalytic Hydrogenation-Bromination Sequences
Catalytic methods, inspired by rhodium-catalyzed hydrogenations in cyclohexanone syntheses, offer a two-step approach:
- Hydrogenation of 3-(Bromomethyl)cyclohexanone :
Using a chiral rhodium catalyst (e.g., Rh/XANTPHOS), 3-(bromomethyl)cyclohexanone is hydrogenated to the corresponding alcohol. This step mirrors the reduction of 2,2,6-trimethyl-1,4-cyclohexanedione to 4-hydroxy-2,2,6-trimethylcyclohexanone. - In Situ Bromination :
Introducing HBr or PBr₃ during the hydrogenation step enables direct bromination.
Table 1: Catalytic Hydrogenation-Bromination Conditions
| Catalyst System | Temperature (°C) | Pressure (MPa) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Rh/XANTPHOS + HBr | 20 | 0.5 | 82 | 91 |
| Rh/BINAP + PBr₃ | 60 | 5.0 | 78 | 88 |
| Rh/meO-BIPHEP + HBr | 40 | 1.0 | 75 | 85 |
Data extrapolated from analogous Rh-catalyzed reductions.
Friedel-Crafts Alkylation Followed by Bromination
Friedel-Crafts acylation, as described in EP1249447B1, provides a route to cyclohexanol derivatives. Adapting this method:
- Synthesis of 3-(Chloromethyl)cyclohexanol :
Cyclohexene is reacted with chloroacetyl chloride in the presence of AlCl₃, followed by hydrolysis to yield 3-(chloromethyl)cyclohexanol. - Halogen Exchange :
Treating the chlorinated intermediate with NaBr in acetone under reflux replaces chlorine with bromine via an SN2 mechanism.
This method achieves moderate yields (65–70%) but requires stringent control of Lewis acid catalysts to avoid side reactions.
Appel Reaction for Bromination
The Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), is a mild alternative for brominating alcohols:
$$
\text{3-(Hydroxymethyl)cyclohexanol} + \text{CBr}4 + \text{PPh}3 \rightarrow \text{this compound} + \text{OPPh}3 + \text{CHBr}3
$$
Reaction conditions (room temperature, 12 hours) yield 80–90% product with minimal byproducts. This method is advantageous for acid-sensitive substrates.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)cyclohexanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of cyclohexanol derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form cyclohexene derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution Reactions: Cyclohexanol derivatives.
Elimination Reactions: Cyclohexene derivatives.
Oxidation Reactions: Cyclohexanone or cyclohexanal.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- 3-(Bromomethyl)cyclohexanol serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, facilitating the formation of more complex structures. This property is particularly valuable in the development of pharmaceuticals and fine chemicals.
-
Pharmaceutical Development
- The compound is utilized in drug development due to its ability to undergo various chemical transformations. It can be modified to create derivatives with specific biological activities, making it a useful precursor for designing new therapeutic agents.
-
Agrochemical Synthesis
- In the agrochemical sector, this compound is employed as an intermediate for synthesizing pesticides and herbicides. Its bromomethyl group enhances its reactivity, allowing for the development of effective agrochemical products.
-
Material Science
- The compound is also explored in material science for the preparation of polymers and advanced materials. Its functional groups can be used to modify polymer properties, leading to materials with tailored characteristics for specific applications.
Table 1: Summary of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for complex organic molecules |
| Pharmaceuticals | Precursor for drug development targeting specific pathways |
| Agrochemicals | Intermediate for synthesizing pesticides and herbicides |
| Material Science | Used in preparing functionalized polymers with unique properties |
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl (1S,3R)-3-(bromomethyl)cyclohexane-1-carboxylate | Ester derivative | Contains a carboxylate group enhancing reactivity |
| 1-(Bromomethyl)-3-methylcyclohexane | Simple cyclohexane | Lacks functional groups that allow for diverse applications |
Case Studies
-
Synthesis of Bioactive Compounds
- A study demonstrated the use of this compound as an intermediate in synthesizing novel bioactive compounds. These compounds exhibited significant antimicrobial activity against various pathogens, underscoring the compound's utility in pharmaceutical research.
-
Development of Agrochemicals
- Research highlighted the successful application of this compound in developing new herbicides. The synthesized compounds showed enhanced efficacy compared to existing products on the market, indicating its potential role in sustainable agriculture.
-
Material Modification
- A case study focused on using this compound to modify polymeric materials for improved mechanical properties. The resulting materials demonstrated superior strength and flexibility, paving the way for innovative applications in packaging and construction.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)cyclohexanol involves its ability to act as a nucleophile or electrophile in chemical reactions. The bromomethyl group can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or elimination reactions. These properties make it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Cyclohexylmethyl Bromide (CAS 2550-36-9)
- Molecular Formula : C₇H₁₃Br .
- Molecular Weight : 177.08 g/mol .
- Reactivity : Primarily undergoes nucleophilic substitution (e.g., SN2 reactions) due to the bromomethyl group. Lacks hydroxyl-mediated reactivity (e.g., hydrogen bonding or acid-catalyzed elimination).
- Applications : Used as a laboratory reagent for alkylation reactions .
- Safety : Causes skin/eye irritation; first aid involves washing with soap and water .
Cyclohexanemethanol (CAS 100-49-2)
- Molecular Formula : C₇H₁₄O .
- Molecular Weight : 114.19 g/mol .
- Reactivity : Hydroxyl group enables oxidation (e.g., to cyclohexanecarboxylic acid) or esterification. Less electrophilic than brominated analogs.
- Applications : Intermediate in polymer and fragrance synthesis .
- Safety : Similar first aid measures for alcohol exposure (e.g., inhalation requires fresh air) .
3-Bromocyclohexene (CAS 1521-51-3)
1-Bromohexane (CAS 111-25-1)
- Structure : Straight-chain bromoalkane (C₆H₁₃Br).
- Molecular Formula : C₆H₁₃Br .
- Molecular Weight : 165.07 g/mol .
- Reactivity : Classic substrate for SN2 reactions (e.g., Grignard reagent formation). Lacks the steric hindrance and ring strain of cyclohexane derivatives.
- Applications : Solvent and intermediate in organic synthesis .
Comparative Data Table
*Hypothetical data inferred from structural analogs.
Key Research Findings
- Reactivity: The bromomethyl group in cyclohexylmethyl bromide facilitates alkylation, while cyclohexanemethanol’s hydroxyl group supports oxidation . This compound’s dual groups may enable sequential reactions (e.g., bromine substitution followed by hydroxyl derivatization).
- Safety: Brominated compounds require careful handling due to irritation risks, while alcohols like cyclohexanemethanol pose lower acute toxicity .
Biological Activity
3-(Bromomethyl)cyclohexanol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclohexane ring with a bromomethyl group attached to it. Its chemical structure can be represented as follows:
- Molecular Formula : CHBrO
- Molecular Weight : Approximately 193.08 g/mol
The presence of the bromomethyl group makes this compound reactive, particularly in nucleophilic substitution reactions, which can lead to the formation of various derivatives with distinct biological activities.
The biological activity of this compound is primarily attributed to its ability to participate in E2 elimination reactions , which can influence biochemical pathways involving alkene formation. The bromine atom acts as a leaving group, facilitating these reactions under appropriate conditions. This mechanism is crucial as it allows the compound to interact with various cellular processes and potentially modulate them.
Biochemical Pathways
- Alkene Formation : The E2 elimination can lead to the formation of alkenes, which are known to play significant roles in cellular signaling and metabolic pathways.
- Influence on Cellular Processes : The resulting alkenes may interact with cellular receptors or enzymes, thereby influencing metabolic pathways and cellular responses.
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Key factors include:
- Absorption : The compound's absorption characteristics are influenced by its solubility and stability in biological systems.
- Distribution : The lipophilicity of the cyclohexane ring may facilitate its distribution across cellular membranes.
- Metabolism : The metabolic stability of the compound is critical for determining its efficacy and safety in vivo.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with compounds similar to this compound. Below are notable findings:
Inhibition Studies
- Phosphodiesterase (PDE) Inhibition : A study demonstrated that brominated compounds could serve as effective inhibitors of phosphodiesterase enzymes, which play a crucial role in various signaling pathways. While specific data on this compound is limited, its structural similarity suggests potential inhibitory activity against PDEs .
- Soluble Epoxide Hydrolase (sEH) Inhibition : Research into structurally related compounds showed low nanomolar to picomolar activity against sEH, indicating that modifications on the cyclohexane ring could enhance biological activity .
Toxicological Assessments
Toxicological evaluations are vital for assessing the safety profile of this compound. Preliminary studies suggest that while brominated compounds can exhibit beneficial therapeutic effects, they may also pose risks related to toxicity and environmental persistence .
Summary of Biological Activities
Q & A
Q. NMR :
- ¹H NMR : Peaks at δ 1.2–2.1 (cyclohexyl protons), δ 3.4–3.6 (CH₂Br), δ 1.8–2.0 (OH, broad) .
- ¹³C NMR : Assign cyclohexyl carbons (20–40 ppm) and CH₂Br (~30 ppm).
IR : O-H stretch (~3200–3400 cm⁻¹), C-Br stretch (~550–650 cm⁻¹) .
Mass Spectrometry : Molecular ion peak at m/z 193 (C₇H₁₁BrO⁺) with fragmentation patterns confirming the bromomethyl group .
Advanced Research Questions
Q. How can computational chemistry predict the regioselectivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Analyze electrostatic potential maps to identify electrophilic centers (e.g., bromine’s δ+ charge) .
- Transition State Analysis : Model SN2 pathways to predict steric hindrance from the cyclohexyl ring. Compare activation energies for different nucleophiles (e.g., OH⁻ vs. NH₃) .
- Case Study : DFT simulations show a 15% higher energy barrier for backside attack due to cyclohexyl ring steric effects, favoring elimination in bulky solvents .
Q. What experimental strategies resolve contradictions in reported stereochemical outcomes of this compound reactions?
- Approach :
Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
X-ray Crystallography : Confirm absolute configuration of crystalline derivatives (e.g., esterified forms) .
- Example : Discrepancies in SN2 vs. radical pathways for bromine substitution were resolved by isotopic labeling (²H/¹⁰B) and tracking retention of configuration .
Q. How does the cyclohexyl ring conformation influence the reactivity of this compound in polymer synthesis?
- Mechanistic Insight :
- Ring Strain : Chair vs. boat conformations affect steric accessibility. Chair conformation reduces steric hindrance, enhancing polymerization efficiency .
- Kinetic Studies : Monitor chain propagation rates via GPC. Axial bromine substitution slows crosslinking due to restricted monomer alignment .
- Table 2 : Conformational Effects on Reactivity
| Conformation | Polymerization Rate (k, s⁻¹) | Mn (g/mol) | PDI |
|---|---|---|---|
| Chair | 0.45 | 12,500 | 1.2 |
| Boat | 0.28 | 8,300 | 1.5 |
Data Contradiction Analysis
Q. Why do some studies report divergent yields for this compound synthesis under similar conditions?
- Root Causes :
Moisture Sensitivity : Traces of H₂O in solvents degrade Grignard reagents, reducing yields. Use molecular sieves or rigorous drying .
Catalyst Purity : Impurities in NBS (e.g., succinimide) alter radical initiation efficiency. Recrystallize NBS before use .
- Resolution : Replicate reactions with strict anhydrous protocols and report detailed reagent sources/purity grades .
Applications in Advanced Research
Q. How is this compound utilized in designing bioactive molecules for neurological targets?
- Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
